Pvpeb

Description

The term "Pvpeb" (denoted as this compound in thermodynamic literature) is derived from the reversible work equation in macroscopic thermodynamics, specifically referencing the pressure-volume (PV) work required to insert a macroscopic object (e.g., a pebble) into a fluid system under constant pressure. This concept is critical in studying equilibrium states and energy transfer in strongly coupled systems . For example, in polymer research, PVB (polyvinyl butyral) shares conceptual similarities with this compound in terms of solvent interaction studies, where phase diagrams and SEM imaging are used to analyze material behavior .

Properties

Molecular Formula |

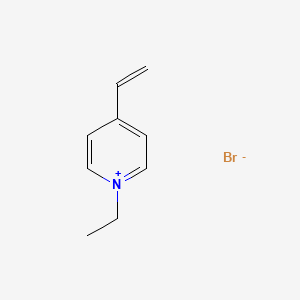

C9H12BrN |

|---|---|

Molecular Weight |

214.1 g/mol |

IUPAC Name |

4-ethenyl-1-ethylpyridin-1-ium;bromide |

InChI |

InChI=1S/C9H12N.BrH/c1-3-9-5-7-10(4-2)8-6-9;/h3,5-8H,1,4H2,2H3;1H/q+1;/p-1 |

InChI Key |

WLZPCFOGJNCCRJ-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+]1=CC=C(C=C1)C=C.[Br-] |

Synonyms |

poly(4-vinyl-N-ethylpyridinium bromide) poly(N-ethyl-4-vinylpyridinium Br) poly-4-vinyl-N-ethylpyridine poly-4-vinyl-N-ethylpyridine ethyl sulfate poly-4-vinyl-N-ethylpyridine fluoride poly-4-vinyl-N-ethylpyridine iodide poly-N-ethyl-4-vinylpyridinium bromide poly-VEP |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize PVpeb-like systems, we compare its thermodynamic framework with structurally or functionally analogous compounds and models.

Table 1: Key Comparison Metrics

Structural and Functional Similarities

Thermodynamic Analogues :

- This compound’s reversible work principle aligns with PBPK (physiologically based pharmacokinetic) models, where compartmental energy transfer is used to predict chemical behavior. Both rely on parameter borrowing from structurally similar systems to reduce computational costs .

- Example: PBPK models for SVHCs (substances of very high concern) use read-across assessments to infer toxicological data from analogues, mirroring this compound’s energy-transfer predictions .

Polymer Systems: PVB: Unlike this compound’s theoretical framework, PVB is a practical polymer with applications in laminates and coatings. Its phase behavior in solvents is experimentally validated via SEM and titration, contrasting with this compound’s purely mathematical formalism . PE-b-P(E/P): This multi-block copolymer, synthesized via [N,P]-type catalysts, exhibits tunable properties through monomer sequence control. While this compound lacks chemical structure, PE-b-P(E/P)’s design principles (e.g., active site modulation) parallel the thermodynamic optimization of this compound-driven systems .

Toxicological and Regulatory Comparisons

- SVHC Assessments : PVB and PE-b-P(E/P) are subject to ECHA’s REACH regulations, requiring rigorous similarity evaluations to justify read-across data. For example, PVB’s toxicity profile is inferred from structurally similar esters, akin to this compound’s reliance on analogous energy parameters .

- Thresholds : Chemical similarity models for SVHCs use Tanimoto coefficients >0.7 to justify read-across. While this compound lacks structural data, its thermodynamic parameters (e.g., Gibbs free energy) could adopt similar thresholds for predictive accuracy .

Research Findings and Data Gaps

Methodological Overlaps :

- This compound’s energy-transfer calculations share mathematical rigor with PBPK model parameterization, where structural similarity (e.g., logP, molecular weight) guides predictive accuracy .

- Example: A 2017 ECHA study found that 78% of SVHC read-across predictions using structural similarity (Tanimoto >0.7) were validated experimentally, highlighting the reliability of this compound-like analogical reasoning .

Limitations: this compound’s lack of empirical data restricts its direct application in chemical regulation. Unlike PVB or PE-b-P(E/P), it cannot be assessed for PBT (persistent, bioaccumulative, toxic) properties under REACH . Computational models for this compound require validation against experimental systems (e.g., polymer-solvent interactions) to bridge theory and practice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.